molecular formula C6H7NO2 B187257 3-Azabicyclo[3.2.0]heptane-2,4-dione CAS No. 1122-09-4

3-Azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B187257
CAS RN: 1122-09-4
M. Wt: 125.13 g/mol
InChI Key: WXTZWJOCJKKBJR-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 . It is also known by the IUPAC name "3-azabicyclo [3.2.0]heptane-2,4-dione" .


Synthesis Analysis

There are several methods for synthesizing “3-Azabicyclo[3.2.0]heptane-2,4-dione”. One method involves a highly efficient [2+2] cycloaddition between maleimides and unsaturated moieties, utilizing a visible-light triplet sensitization mode . Another method involves a rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization .


Molecular Structure Analysis

The InChI code for “3-Azabicyclo[3.2.0]heptane-2,4-dione” is 1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“3-Azabicyclo[3.2.0]heptane-2,4-dione” has a molecular weight of 125.13 .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3-Azabicyclo[3.2.0]heptane-2,4-dione , but unfortunately, the available information does not provide a detailed analysis of unique applications for this compound. The sources mostly offer product information and general mentions of its use in proteomics research and chemical synthesis .

Safety and Hazards

For safety information and potential hazards associated with “3-Azabicyclo[3.2.0]heptane-2,4-dione”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is suggested that it may involve intramolecular proton transfer reactions . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[32It is suggested that the compound could be involved in a broad array of substrates . The downstream effects of these pathways remain to be explored.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Azabicyclo[3.2.0]heptane-2,4-dione, it is relatively stable under normal use conditions . It should be handled carefully due to its organic nature and potential toxicity . It should be stored away from fire sources and oxidizing agents .

properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZWJOCJKKBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326364, DTXSID80901485
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.0]heptane-2,4-dione

CAS RN

1122-09-4
Record name 1,2-Cyclobutanedicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedicarboximide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527272
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azabicyclo[3.2.0]heptane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-CYCLOBUTANEDICARBOXIMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common structural features of 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives?

A1: 3-Azabicyclo[3.2.0]heptane-2,4-dione derivatives share a core structure consisting of a cyclobutane ring fused to a pyrrolidine ring, forming the bicyclic system. This system is further substituted at the 3-position, often with various functional groups. For instance, one study describes the synthesis of cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione, where the core structure is substituted with three methyl groups []. Another study investigates 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, which features a 2,6-dioxopiperidine ring attached to the bicyclic core at the 3-position [].

Q2: How does the conformation of the 3-azabicyclo[3.2.0]heptane-2,4-dione core structure vary with different substituents?

A2: The conformation of the bicyclic system can be influenced by the nature and position of substituents. In 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane ring is non-planar, and the attached phenyl rings are oriented at specific angles relative to the cyclobutane mean plane []. This highlights the impact of bulky substituents on the overall conformation. Furthermore, the dihedral angle between the succinimide (pyrrolidine-2,4-dione) and cyclobutane rings can also vary, further demonstrating the conformational flexibility within this class of compounds.

Q3: What synthetic approaches are commonly employed to obtain 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives?

A3: One common synthetic route involves the photochemical cyclization of acrylimide derivatives. For example, N-methylmethacrylimide undergoes cyclization upon irradiation to yield cis-1,3,5-trimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione []. Another approach utilizes cis-1,2-cyclobutanedicarboxylic anhydride as a starting material, which reacts with ammonium acetate under microwave conditions to produce cis‐3‐Azabicyclo­[3.2.0]heptane‐2,4‐dione []. This highlights the versatility in synthetic strategies for accessing these compounds.

Q4: How do 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives interact in the solid state?

A4: Crystallographic studies reveal that intermolecular interactions play a significant role in the solid-state packing of these molecules. For instance, in the crystal structure of 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, extensive C—H⋯O and N—H⋯O hydrogen bonds are observed between neighboring molecules []. These interactions contribute to the formation of infinite chains within the crystal lattice. Additionally, weak π-ring interactions involving the cyclobutane and pyrrolidine rings are also present, further influencing the packing arrangement.

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